molecular formula C17H21N3O3 B2919112 N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1210631-83-6

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2919112
CAS No.: 1210631-83-6
M. Wt: 315.373
InChI Key: UDWHZOCKTNOQFE-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core linked to a substituted phenoxyethyl group. Its structure combines a 4-methyl-6-oxopyrimidinyl moiety with a 3,5-dimethylphenoxyethyl acetamide side chain, making it a candidate for structure-activity relationship (SAR) studies among related compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-6-13(2)8-15(7-12)23-5-4-18-16(21)10-20-11-19-14(3)9-17(20)22/h6-9,11H,4-5,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWHZOCKTNOQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)CN2C=NC(=CC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets in cells. Potential mechanisms include:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antibacterial Mechanisms : The antimicrobial effects might stem from interference with bacterial cell wall synthesis or metabolic functions.

Antitumor Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa15.2
MCF720.5
A54912.8

This data indicates a promising potential for further development as an anticancer agent.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, warranting further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares a common pyrimidinone-acetamide scaffold with several analogs (Table 1). Key variations include:

  • Aromatic substituents: The 3,5-dimethylphenoxy group distinguishes it from compounds like 5.6 (2,3-dichlorophenyl) and 5.15 (4-phenoxy-phenyl) .
  • Side-chain modifications: Unlike 5.12 (benzyl-substituted) or oxadixyl (2-oxo-3-oxazolidinyl), the target compound employs a phenoxyethyl chain, influencing steric and electronic properties .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Yield (%) Melting Point (°C) Key NMR Features (δ, ppm)
Target Compound 3,5-Dimethylphenoxyethyl - - -
5.6 () 2,3-Dichlorophenyl 80 230–232 7.82 (d, J=8.2 Hz, H-4′), 2.19 (CH3)
5.12 () Benzyl 66 196–198 7.60–7.27 (m, Ar-H), 4.01 (NHCH2Ph)
5.15 () 4-Phenoxy-phenyl 60 224–226 7.75–7.55 (m, Ar-H), 5.98 (CH-5)
Oxadixyl () 2-Oxo-3-oxazolidinyl - - -

Physicochemical Properties

  • Melting Points : The dichlorophenyl analog (5.6 ) exhibits the highest melting point (230–232°C), attributed to stronger intermolecular forces from electron-withdrawing Cl substituents. In contrast, benzyl-substituted 5.12 melts at 196–198°C, reflecting reduced polarity .
  • NMR Trends: Aromatic proton shifts vary with substituents (e.g., 7.82 ppm for 5.6 vs. 7.05 ppm for 5.12), while pyrimidinone CH-5 protons resonate near 6.0 ppm across all analogs .

Key Research Findings

  • Synthetic Challenges: Bulky aryl groups (e.g., 4-phenoxy-phenyl in 5.15) reduce yields (60%) compared to simpler benzyl derivatives (66%) .

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